Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate
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Overview
Description
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving a suitable precursor. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzyl or spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, leading to more effective drugs.
Comparison with Similar Compounds
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate can be compared with other spirocyclic compounds, such as:
6-benzyl-2,6-diazaspiro[3.4]octane: Similar core structure but lacks the ethyl ester and dioxalate groups.
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: Contains an oxygen atom in the spirocyclic core, which can alter its chemical properties and reactivity.
The unique combination of the spirocyclic core, benzyl group, and ethyl ester in Ethyl 6-benzyl-2,6-diazaspiro[3
Properties
IUPAC Name |
ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.2C2H2O4/c1-2-20-15(19)14-9-18(12-16(14)10-17-11-16)8-13-6-4-3-5-7-13;2*3-1(4)2(5)6/h3-7,14,17H,2,8-12H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPILDVLMPERGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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